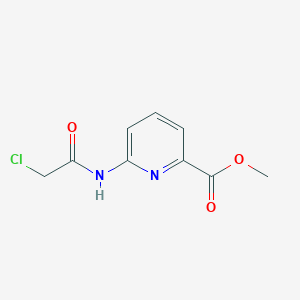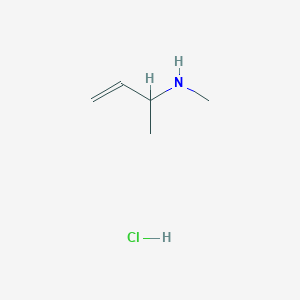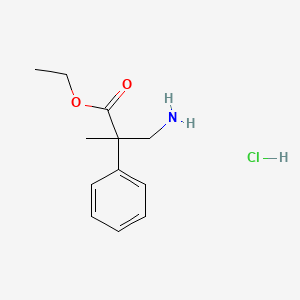![molecular formula C12H17ClN2O B1379650 (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride CAS No. 1214741-24-8](/img/structure/B1379650.png)
(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” is a chemical compound that falls under the category of benzylamines . Benzylamines are a class of compounds containing a benzyl group attached to an amine functional group .
Synthesis Analysis
The synthesis of benzylamines, such as “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride”, often involves the alkylation of amines with alcohols using a catalyst . A highly active Mn (I) pincer catalyst can enable an atom-economic and highly efficient N-alkylation of amines with alcohols . This process is known as the borrowing hydrogen methodology .Molecular Structure Analysis
The molecular structure of benzylamines like “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” typically consists of a benzyl group (a benzene ring attached to a CH2 group) and an amine functional group .Chemical Reactions Analysis
Benzylamines can undergo a variety of chemical reactions. They can be alkylated with primary and secondary alcohols . They can also undergo C-N coupling with aliphatic halides . Additionally, they can be monoalkylated with amides via hydrogen transfer .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Pyrrolidine and its derivatives, including “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride”, have been extensively studied for their pharmacological properties. The pyrrolidine ring is a saturated scaffold offering advantages like efficient pharmacophore space exploration due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage, which enhances the molecule's interaction with biological targets. Research emphasizes the role of the pyrrolidine scaffold in designing new compounds with diverse biological profiles, highlighting its significance in the discovery of novel therapeutics (Petri et al., 2021).
Environmental Impact and Biodegradability
Studies have also considered the environmental aspects of compounds like “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride”, focusing on their occurrence, degradation, and potential toxicity in aquatic environments. For instance, research on the environmental epigenetics has highlighted how certain compounds can induce alterations in DNA hydroxymethylation patterns, which may have implications for understanding the environmental impact of various chemicals, including pyrrolidine derivatives (Efimova et al., 2020).
Material Science and Solvent Applications
The chemical structure and properties of “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” suggest potential applications in material science, particularly as solvents in pharmaceutical formulations. N-Methyl-2-pyrrolidone (NMP), a related compound, is known for its strong solubilizing power and is used across various industries, including pharmaceuticals. The comparison of NMP with other solvents emphasizes the importance of understanding the physicochemical properties and potential applications of pyrrolidine derivatives in developing effective pharmaceutical products (Jouyban et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5S)-5-[(benzylamino)methyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12-7-6-11(14-12)9-13-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBVDZRDOCCCLX-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CNCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)




![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)



